

2-Azidoadenosine: Chemical Architecture, Properties, and Applications

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Compound of Interest

Compound Name: 2-Azido-adenosine

Cat. No.: B12394331

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Executive Summary

2-Azidoadenosine (2-N

-Ado) is a multifunctional nucleoside analogue distinguished by the substitution of an azide group (

) at the C2 position of the purine ring. Unlike its sugar-modified counterpart (2'-azido-2'-deoxyadenosine), 2-azidoadenosine retains an intact ribose sugar, allowing it to mimic adenosine in receptor binding and enzymatic pathways while introducing unique chemical reactivity.

This molecule serves two primary, yet distinct, roles in chemical biology:

- **Photoaffinity Probe:** Upon UV irradiation, the azide moiety generates a highly reactive nitrene, facilitating covalent cross-linking to adenosine receptors (A1, A2A) and identifying ligand-binding subunits.
- **Bioorthogonal "Click" Handle:** The azide group participates in Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions, yielding fluorescent triazole adducts useful for imaging.

Critical Technical Caveat: Researchers must account for the azido-tetrazolo tautomerism. In aqueous physiological buffers, 2-azidoadenosine exists in equilibrium with a non-photoreactive tricyclic tetrazole form, which significantly impacts effective concentration and reactivity profiles.

Chemical Architecture & Tautomerism

Structural Definition

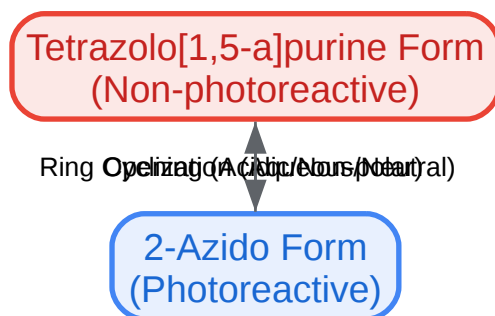
- IUPAC Name: 2-azido-9-(β -D-ribofuranosyl)-9H-purin-6-amine
- Molecular Formula: C
H
N
O
- Molecular Weight: 308.25 g/mol
- Key Feature: The electron-withdrawing azide group at C2 makes the purine ring electron-deficient, altering its pKa and hydrogen-bonding potential compared to native adenosine.

The Azido-Tetrazolo Equilibrium

A defining physicochemical property of 2-azidopurines is the dynamic equilibrium between the linear 2-azido form (A) and the cyclized tetrazolo[1,5-a]purine form (T).

- Mechanism: The terminal nitrogen of the azide group attacks the N1 of the purine ring.
- Solvent Dependence:
 - Non-polar/Acidic Solvents (e.g., DMSO, CDCl₃): Favors the Azido (A) form.
 - Polar/Neutral Aqueous Buffers (pH 7.4): Favors the Tetrazolo (T) form.
- Implication: Only the Azido form is photoactive. In biological assays, the "effective" concentration of the photo-probe is determined by this equilibrium constant (

).



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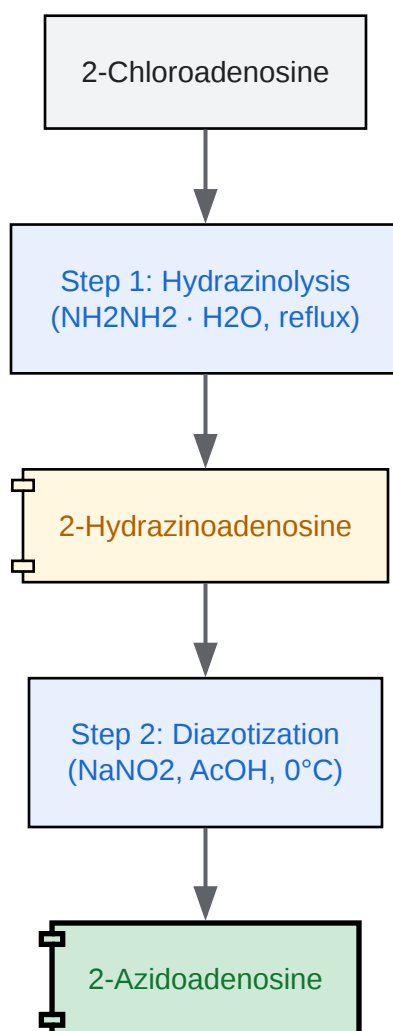
Figure 1: Dynamic equilibrium between the photoreactive azide and the dormant tetrazole form. In physiological buffer, the tetrazole form often predominates.

Synthesis Strategy

Direct nucleophilic displacement of a halogen at the C2 position by an azide ion is often sluggish due to electronic repulsion. The preferred, high-yield synthetic route utilizes a hydrazine intermediate followed by nitrosation.

Reaction Pathway

- Starting Material: 2-Chloroadenosine (commercially available or synthesized from guanosine).
- Hydrazinolysis: Displacement of the 2-chloro group with hydrazine hydrate to form 2-hydrazinoadenosine.
- Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂/AcOH) converts the hydrazine to an azide.



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Figure 2: Two-step synthetic pathway transforming 2-chloroadenosine to 2-azidoadenosine via a hydrazine intermediate.

Pharmacology & Receptor Binding[1]

2-Azidoadenosine is not merely a passive probe; it is a pharmacologically active ligand.

Receptor Affinity Profile

- Adenosine A1 Receptor: Acts as a full agonist.
- Adenosine A2A Receptor: High-affinity agonist.[1] Often used to label the A2A receptor in striatal membranes.

- Selectivity: While it binds all subtypes, C2-substitution generally confers a degree of A2A selectivity over A1 compared to N6-substitution.

Photoaffinity Labeling (PAL) Mechanism

When used for PAL, the compound functions as a "suicide probe":

- Equilibrium Binding: The ligand binds reversibly to the receptor site ().
- Activation: UV irradiation (254 nm or 300-350 nm) triggers nitrogen extrusion (loss).
- Nitrene Formation: A singlet nitrene is formed at C2.
- Insertion: The nitrene inserts into a nearby C-H or N-H bond of the receptor protein, forming a permanent covalent linkage.

Applications: Click Chemistry & Fluorescence[2][3][4][5][6]

Beyond receptor mapping, 2-azidoadenosine is a valuable tool for bioorthogonal chemistry.

Fluorogenic "Light-Up" Properties

The 2-azidoadenosine molecule itself is weakly fluorescent.[2] However, upon reaction with an alkyne (Click reaction), the resulting 1,2,3-triazole adduct exhibits significant fluorescence.

- Stokes Shift: Large (~133 nm).[2]
- Mechanism: The formation of the triazole ring extends the conjugation of the purine system, enabling radiative decay.
- Utility: This allows for "wash-free" imaging, as unreacted probe is dark, while the labeled target becomes fluorescent.

Comparison of Application Modes

| Feature | Photoaffinity Labeling (PAL) | Click Chemistry (SPAAC/CuAAC) |
|----------------|---|--|
| Reactive Group | Nitrene (generated in situ) | Azide (reacts with Alkyne) |
| Trigger | UV Light (254-365 nm) | Strain (Cyclooctyne) or Copper Catalyst |
| Target | Unknown amino acid residues (C-H insertion) | Specific Alkyne-tagged biomolecules |
| Outcome | Covalent Cross-linking | Fluorescent Labeling / Conjugation |
| Key Constraint | Must account for Tetrazole equilibrium | Copper toxicity (use SPAAC for live cells) |

Experimental Protocols

Protocol A: Synthesis of 2-Azidoadenosine

Reference Standard: Modified from classic purine substitution methods.

- Hydrazinolysis:
 - Dissolve 2-chloroadenosine (1 mmol) in ethanol (10 mL) containing hydrazine hydrate (10 mmol).
 - Reflux for 4–6 hours under inert atmosphere (). Monitor via TLC (System: CHCl₃:MeOH 85:15).
 - Evaporate solvent. Crystallize 2-hydrazinoadenosine from water/ethanol.
- Diazotization:
 - Dissolve 2-hydrazinoadenosine in 50% acetic acid at 0°C.

- Add NaNO₂ (1.1 eq) aqueous solution dropwise.
- Stir for 30 min at 0°C. The product precipitates or is extracted.
- Purification: Recrystallize from water. Store in the dark.

Protocol B: Photoaffinity Labeling of Adenosine Receptors[7]

- Membrane Prep: Incubate receptor-rich membranes (e.g., striatal) with [³H]-2-azidoadenosine or [³H]-labeled analog in Tris-HCl buffer (pH 7.4).
 - Note: Perform in dim light/darkness.
- Equilibrium: Incubate at 25°C for 60 min to establish binding equilibrium.
- Cross-linking: Irradiate samples with a UV lamp (254 nm) at a distance of 5 cm for 30–60 seconds.
 - Control: Include a sample with excess non-radioactive agonist (e.g., NECA) to define non-specific binding.
- Analysis: Wash membranes, solubilize in SDS-PAGE buffer, and analyze via autoradiography to identify the molecular weight of the receptor subunit.

Protocol C: Live Cell Click Labeling (SPAAC)

- Metabolic Incorporation: (If using 2-azidoadenosine as a substrate for RNA/ATP synthesis, though 2'-azido is more common for RNA).
- Labeling: Treat cells containing the azide-probe with 50 μM DBCO-Fluorophore (Dibenzocyclooctyne) in media.
- Incubation: 30–60 minutes at 37°C.

- Imaging: Wash cells 2x with PBS. Image using fluorescence microscopy (Excitation depends on fluorophore; Triazole adduct itself may require UV/Blue excitation if no external fluorophore is attached).

Safety & Handling

- Explosion Hazard: Organic azides, particularly those with low Carbon-to-Nitrogen ratios (), are potentially explosive. While 2-azidoadenosine () is relatively stable, it should never be heated dry or subjected to mechanical shock.
- Light Sensitivity: Store at -20°C in amber vials or wrapped in foil. Accidental UV exposure converts the compound to the reactive nitrene/polymeric species.
- Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Handle with gloves in a fume hood.

References

- Synthesis & Tautomerism:Tautomerism of 2-azidoadenine nucleotides. Effects on enzyme kinetics and photoaffinity labeling. Biochemistry.[2][3][4] [Link](#)
- Photoaffinity Labeling (A1 Receptor):Photoaffinity labeling of A1-adenosine receptors.[1] Journal of Biological Chemistry. [Link](#)
- Photoaffinity Labeling (A2A Receptor):Photoaffinity labeling with 2-[2-(4-azido-3-iodophenyl)ethylamino]adenosine... Molecular Pharmacology. [Link](#)
- Click Chemistry & Fluorescence:Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides... Bioconjugate Chemistry.[5][6][2][7][8] [Link](#)
- General Synthesis (2-Chloro displacement):A Practical Synthesis of 2-chloro-2'-deoxyadenosine. Journal of Chemical Research. [Link](#)

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Sources

- [1. Identification of the A2 adenosine receptor binding subunit by photoaffinity crosslinking - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Tautomerism of 2-azidoadenine nucleotides. Effects on enzyme kinetics and photoaffinity labeling - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. What is Click Chemistry? | BroadPharm \[broadpharm.com\]](#)
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